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Compound of Interest

Compound Name: Brachynoside heptaacetate

Cat. No.: B1180753

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Brachynoside heptaacetate, a fully acetylated derivative of the natural phenylpropanoid
glycoside, Brachynoside. The parent compound, Brachynoside, was first isolated from
Clerodendron brachyanthum SCHAUER and identified as 2-(3,4-dimethoxyphenyl)ethyl 3-O-a-
L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-3-D-glucopyranoside. The heptaacetate
derivative is formed by the acetylation of all seven free hydroxyl groups.

This document presents predicted spectroscopic data for Brachynoside heptaacetate, based
on the established structure of the parent compound and known effects of acetylation on
spectroscopic profiles. Detailed experimental protocols for the synthesis of Brachynoside
heptaacetate and the acquisition of its spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for
Brachynoside heptaacetate. This data is derived from the known structure of Brachynoside
and general principles of spectroscopic shifts upon acetylation, as the experimental data for the
parent compound was not publicly available.

Mass Spectrometry (MS)
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Parameter Predicted Value
Molecular Formula CasHs4022
Molecular Weight 946.90 g/mol
Predicted [M+Na]* m/z 969.31

lonization Mode

Electrospray lonization (ESI), Positive Mode

Infrared (IR) Spectroscopy

Predicted Peak (cm™?)

Assignment

~2950 C-H stretching (aliphatic and aromatic)
~1750 C=0 stretching (acetyl carbonyls)
~1640 C=C stretching (alkene and aromatic)
~1600, ~1515 Aromatic C=C stretching

~1220 C-O stretching (acetyl)

~1050 C-O stretching (glycosidic bonds)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Proton Assignment

Predicted Chemical Shift (6, ppm)

Acetyl Protons (7 x CH3)

1.90 - 2.20 (s, 21H)

Aromatic Protons (Cinnamoyl & Phenyl) 6.80 - 7.60 (M)

Methoxy Protons (2 x OCHs) ~3.85 (s, 6H)

Sugar Protons (Glucose & Rhamnose) 3.50 - 5.50 (M)

Ethyl Linker Protons (-O-CHz2-CH2-Ar) 2.80-4.20 (m)
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Carbon Assignment Predicted Chemical Shift (6, ppm)
Acetyl Carbonyls (7 x C=0) 169.0 - 171.0

Cinnamoyl! Carbonyl (C=0) ~165.0

Aromatic & Alkene Carbons 110.0 - 155.0

Glycosidic Anomeric Carbons (C-1', C-1") 95.0-105.0

Sugar Carbons (Glucose & Rhamnose) 60.0 - 80.0

Methoxy Carbons (2 x OCHs) ~56.0

Ethyl Linker Carbons (-O-CH2-CHz-Ar) 30.0-70.0

Acetyl Methyls (7 x CH3) 20.0-21.0

Experimental Protocols

The following are detailed methodologies for the synthesis of Brachynoside heptaacetate and
the acquisition of its spectroscopic data.

Synthesis of Brachynoside Heptaacetate

 Dissolution: Dissolve Brachynoside (1 equivalent) in a suitable volume of anhydrous
pyridine.

o Acetylation: Add an excess of acetic anhydride (at least 7 equivalents) to the solution. The
reaction is typically stirred at room temperature.

e Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC)
until the starting material is fully consumed.

e Quenching: Upon completion, the reaction is quenched by the addition of methanol.
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o Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in
an organic solvent like ethyl acetate and washed sequentially with dilute HCI, saturated
agueous NaHCOs, and brine.

« Purification: The organic layer is dried over anhydrous NazSOa4, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel to yield pure
Brachynoside heptaacetate.

Spectroscopic Analysis

e Mass Spectrometry (MS): High-resolution mass spectra are to be acquired using an
electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode.
Samples should be dissolved in methanol and infused directly.

 Infrared (IR) Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform
infrared (FTIR) spectrometer using KBr pellets. A small amount of the sample is mixed with
dry KBr powder and pressed into a thin, transparent disk.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are to be
recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved
in deuterated chloroform (CDCIs), with tetramethylsilane (TMS) used as an internal standard.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of
Brachynoside heptaacetate.
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Caption: Workflow for the synthesis and spectroscopic analysis of Brachynoside
heptaacetate.
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Caption: Relationship between Brachynoside, its heptaacetate derivative, and analytical
methods.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Brachynoside Heptaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1180753#brachynoside-heptaacetate-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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